Product packaging for 2-Bromopyrido[2,3-d]pyrimidine(Cat. No.:CAS No. 1713234-75-3)

2-Bromopyrido[2,3-d]pyrimidine

Cat. No.: B2593975
CAS No.: 1713234-75-3
M. Wt: 210.034
InChI Key: DKGRXGUOGIHQTC-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Modern Organic Synthesis

Fused heterocyclic scaffolds are core structures in which two or more rings, containing at least one atom other than carbon, are joined together. These motifs are of immense interest in organic synthesis and medicinal chemistry, often referred to as "privileged scaffolds" because they can bind to multiple biological receptors with high affinity. nih.govnih.gov A significant percentage of new drugs approved for therapeutic use contain heterocyclic rings, a testament to their versatile and potent biological activity. nih.gov The rigid, three-dimensional structures of fused heterocycles allow for precise spatial arrangement of functional groups, which is crucial for specific molecular interactions with biological targets like enzymes and receptors. This structural feature makes them a cornerstone in the design of new therapeutic agents.

Overview of Pyrido[2,3-d]pyrimidine (B1209978) Chemistry and its Synthetic Utility

The pyrido[2,3-d]pyrimidine system is a fused bicyclic heterocycle created by the annulation of a pyridine (B92270) ring and a pyrimidine (B1678525) ring. jocpr.com This scaffold is an isomer of other pyridopyrimidines and is structurally analogous to naturally occurring purines, which are fundamental components of DNA and RNA. nih.gov This structural similarity has made the pyrido[2,3-d]pyrimidine core a subject of intense research, with thousands of scientific articles and patents dedicated to its derivatives. nih.gov

These compounds exhibit a wide array of biological activities, and their derivatives have been investigated as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. jocpr.comrsc.orgnuph.edu.uarsc.org The synthetic utility of the pyrido[2,3-d]pyrimidine scaffold is vast, with two primary approaches for its construction: building the pyridine ring onto a pre-existing pyrimidine, or vice versa. nih.govnuph.edu.ua This flexibility allows chemists to introduce a variety of substituents at multiple positions, creating large libraries of compounds for biological screening. nih.gov

Academic Research Focus on Halogenated Pyrido[2,3-d]pyrimidine Derivatives

Within the extensive family of pyrido[2,3-d]pyrimidine derivatives, halogenated versions, such as 2-Bromopyrido[2,3-d]pyrimidine, are of particular strategic importance in academic and industrial research. The halogen atom, typically chlorine or bromine, serves as a versatile synthetic "handle." It provides a reactive site for a variety of transition metal-catalyzed cross-coupling reactions. nih.gov

The presence of a bromine atom at the C2 position makes the compound an ideal substrate for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.gov These powerful bond-forming reactions allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups. This capability is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound's structure to optimize its biological activity. nih.gov Consequently, halogenated pyrido[2,3-d]pyrimidines are not typically the final target but are key intermediates in the synthesis of more complex and potentially therapeutic molecules. nih.gov

Chemical Profile of this compound

The parent compound, pyrido[2,3-d]pyrimidine, is a foundational structure from which this compound is derived. The introduction of a bromine atom significantly alters its chemical reactivity, making it a valuable building block in organic synthesis.

Below is a data table comparing the fundamental properties of the parent scaffold and its 2-bromo derivative.

PropertyPyrido[2,3-d]pyrimidineThis compound
Molecular Formula C₇H₅N₃C₇H₄BrN₃
Molecular Weight 131.13 g/mol nih.gov210.03 g/mol
IUPAC Name pyrido[2,3-d]pyrimidine nih.govThis compound
CAS Number 254-61-5 nih.govNot available in search results
Canonical SMILES C1=CC2=CN=CN=C2N=C1 nih.govC1=CC2=C(N=C1)N=C(N=C2)Br

Synthetic Role and Research Applications

The primary application of this compound in a research context is as a key intermediate for the synthesis of more elaborate molecules. The carbon-bromine bond at the C2 position is a prime site for modification via cross-coupling reactions.

These reactions are fundamental in modern drug discovery, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. libretexts.orgwikipedia.org The ability to use this compound in this manner allows for the generation of a diverse range of derivatives, where different chemical groups can be attached to the core scaffold to probe their effect on biological activity.

The table below summarizes the major types of cross-coupling reactions where halogenated pyrido[2,3-d]pyrimidines are utilized.

Reaction NameType of Bond FormedTypical ReagentsCatalyst System
Suzuki-Miyaura Coupling Carbon-Carbon (Aryl/Vinyl)Aryl/Vinyl Boronic Acids or EstersPalladium Catalyst (e.g., Pd(PPh₃)₄) nih.gov
Buchwald-Hartwig Amination Carbon-NitrogenPrimary/Secondary AminesPalladium Catalyst with specialized ligands (e.g., RuPhos, BrettPhos) nih.gov
Sonogashira Coupling Carbon-Carbon (Alkynyl)Terminal AlkynesPalladium Catalyst and a Copper Co-catalyst nih.gov
Ullmann Condensation Carbon-Oxygen / Carbon-NitrogenAlcohols / AminesCopper Catalyst nih.gov

These synthetic transformations highlight the strategic importance of having a bromo-substituent on the pyrido[2,3-d]pyrimidine core, providing a gateway to novel chemical entities with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3 B2593975 2-Bromopyrido[2,3-d]pyrimidine CAS No. 1713234-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGRXGUOGIHQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2N=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromopyrido 2,3 D Pyrimidine and Its Diverse Derivatives

Foundational Synthetic Approaches to Pyrido[2,3-d]pyrimidine (B1209978) Cores

The construction of the fused pyrido[2,3-d]pyrimidine ring system can be achieved through several strategic approaches, each offering access to a variety of substitution patterns. These methods typically involve the formation of the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) precursor.

Cyclocondensation Reactions from Aminopyrimidine Precursors

A primary and widely utilized strategy for synthesizing the pyrido[2,3-d]pyrimidine core involves the cyclocondensation of an appropriately substituted aminopyrimidine with a three-carbon component. jocpr.com This reaction relies on an electrophilic attack on the electron-rich 5-position of the pyrimidine ring. jocpr.com Consequently, the pyrimidine starting material must be activated by electron-donating groups at the 2- and 4-positions. jocpr.com

Commonly used aminopyrimidine precursors include 6-aminouracil (B15529), 2,4-diaminopyrimidin-6(1H)-one, and 6-amino-2-thiouracil. jocpr.com These are reacted with a diverse range of three-carbon synthons to form the fused pyridine ring. Examples of these synthons and the resulting products are detailed in the table below.

Aminopyrimidine PrecursorThree-Carbon SynthonReaction ConditionsProduct Type
6-AminouracilAcetylacetonePhosphoric Acid, Heat5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione jocpr.com
6-Amino-1,3-dimethyluracil (B104193)Malonic acid derivatives-6-Substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-one jocpr.com
2,4-Diaminopyrimidine-6(1H)-one2-Methyl-3-oxopentanalPhosphoric Acid (85%)2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one jocpr.com
6-Amino-1,3-dimethyluracilAryl-alkanone Mannich bases-7-Aryl-5,6-dihydropyrido[2,3-d]pyrimidines jocpr.com

Another well-established example is the reaction of 6-aminouracils with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a protic medium, which yields 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines. jocpr.com The versatility of this approach allows for the introduction of various substituents on the newly formed pyridine ring, depending on the choice of the three-carbon component.

Multi-Component Reaction Strategies for Pyrido[2,3-d]pyrimidine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single pot operation. tandfonline.com These reactions are prized for their high atom economy, reduced waste, and operational simplicity. tandfonline.com Several MCR strategies have been developed for the synthesis of the pyrido[2,3-d]pyrimidine scaffold.

One common MCR involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an aminopyrimidine such as 6-aminouracil or its derivatives. tandfonline.comrsc.org These reactions are often facilitated by a catalyst and can be performed under environmentally benign conditions, such as in aqueous media or under solvent-free conditions. tandfonline.comacs.org For instance, the one-pot reaction of an aromatic aldehyde, malononitrile (B47326), and 6-amino-1,3-dimethyluracil in the presence of a nano-magnetite Schiff base complex catalyst efficiently produces pyrido[2,3-d]pyrimidine derivatives in high yields. tandfonline.com

Another notable MCR, termed the 'Victory' reaction, provides multifunctionalized pyrido[2,3-d]pyrimidines through a microwave-assisted one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate. researchgate.neturl.edu The use of microwave irradiation often accelerates the reaction, leading to shorter reaction times and improved yields. researchgate.net

The general mechanism for many of these MCRs proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and tautomerization steps to furnish the final fused heterocyclic system. acs.org

Annulation Reactions in the Construction of Pyrido[2,3-d]pyrimidine Systems

Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of heterocyclic synthesis. In the context of pyrido[2,3-d]pyrimidines, this typically involves the formation of the pyridine ring. A classic example is the Friedländer annulation, which can be adapted for this system.

More broadly, annulation strategies often involve the intramolecular cyclization of a suitably functionalized pyrimidine. For example, a 4-aminopyrimidine (B60600) bearing a reactive side chain at the 5-position, such as a propionyl group, can undergo intramolecular cyclization to form the pyridine ring. jocpr.com

A different annulation approach involves the reaction of a 4-aminopyrimidine-5-carbaldehyde (B100492) or a related derivative with a compound containing an active methylene group. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate can be reacted with various amines. The resulting product is then oxidized to the corresponding 4-aminopyrimidine-5-carboxaldehyde, which is subsequently condensed with substituted acetates to form the pyrido[2,3-d]pyrimidinone core. nih.gov This method provides a high degree of control over the substitution pattern of the final product.

Regioselective Bromination Techniques for Pyrido[2,3-d]pyrimidine Functionalization

Once the pyrido[2,3-d]pyrimidine core is assembled, the introduction of a bromine atom at the C2 position is a key transformation for creating versatile intermediates for further synthetic elaboration, such as in palladium-catalyzed cross-coupling reactions.

Direct Bromination Approaches

Direct bromination of the pyrido[2,3-d]pyrimidine ring system can be challenging due to the potential for multiple reactive sites. The regioselectivity of the bromination is highly dependent on the substitution pattern of the heterocyclic core and the reaction conditions employed. For certain activated substrates, direct electrophilic bromination might be feasible, though this is less commonly reported for achieving specific C2-bromination.

Precursor-Mediated Bromination Pathways

A more reliable and widely used method for introducing a bromine atom at the 2-position involves the chemical transformation of a precursor group at that same position. A common and effective strategy is the conversion of a 2-oxo or 2-hydroxy functionality into a bromo group.

This is typically achieved by treating a pyrido[2,3-d]pyrimidin-2(1H)-one or pyrido[2,3-d]pyrimidin-2(3H)-one derivative with a brominating agent such as phosphorus oxybromide (POBr₃). This reaction effectively replaces the hydroxyl group of the tautomeric form of the pyrimidinone with a bromine atom. This method is analogous to the conversion of uracils and other pyrimidinones (B12756618) to their corresponding halo-derivatives. For instance, a 2,4-dioxopyrido[2,3-d]pyrimidine can be converted to a 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) using phosphorus oxychloride (POCl₃), and similar reactivity is expected with POBr₃ for bromination. mdpi.com This precursor-mediated pathway offers excellent regioselectivity, ensuring the bromine is installed specifically at the desired C2 position, providing the key 2-Bromopyrido[2,3-d]pyrimidine intermediate. nih.gov

Specific Synthetic Routes to this compound and Related Bromo-Substituted Analogues

The synthesis of brominated pyrido[2,3-d]pyrimidines can be achieved through several strategic approaches, including the construction of the bicyclic system from a brominated precursor or by direct bromination of the pre-formed heterocycle.

Synthesis via 2,4,6-Triaminopyrimidine (B127396) and Bromomalonaldehyde

A classical and effective method for constructing the pyrido[2,3-d]pyrimidine core involves the condensation of a substituted aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. The reaction of 2,4,6-triaminopyrimidine with malonaldehyde derivatives, such as bromomalonaldehyde or nitromalonaldehyde (B3023284), leads to the formation of the pyridine ring fused to the pyrimidine core.

In a closely related synthesis, 2,4,6-triaminopyrimidine is reacted with the sodium salt of nitromalonaldehyde in a single step to afford 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.gov This reaction demonstrates the feasibility of using a malonaldehyde derivative with a good leaving group (like nitro or bromo) at the 2-position to facilitate the cyclization process. The nitro group in the product can subsequently be reduced to an amino group, providing a versatile intermediate for further functionalization. nih.gov This approach highlights a direct route to a functionalized pyrido[2,3-d]pyrimidine system from simple pyrimidine precursors.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidines from 2,4,6-Triaminopyrimidine

Pyrimidine ReactantDicarbonyl ReagentProductReference
2,4,6-TriaminopyrimidineSodium salt of nitromalonaldehyde2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine nih.gov

Preparation of Key Bromo-Substituted Pyrido[2,3-d]pyrimidine Intermediates

The synthesis of bromo-substituted pyrido[2,3-d]pyrimidines often relies on the preparation of key brominated intermediates. A common strategy involves starting with a pre-brominated pyridine or pyrimidine ring and then constructing the second ring.

For instance, a synthetic route to a 6-chloropyrido[3,4-d]pyrimidine (B1592607) analogue starts from commercially available 5-bromo-4-methyl-3-nitropyridine. mdpi.com The methyl group is first oxidized to a carboxylic acid. Subsequent amidation with aqueous ammonia (B1221849) leads to the formation of a carboxamide, which interestingly results in a concomitant transhalogenation of the 6-bromo group to a 6-chloro group. mdpi.com Following reduction of the nitro group to an aniline, cyclocondensation affords the final pyridopyrimidine scaffold. mdpi.com This multi-step process underscores the utility of starting with a halogenated pyridine to introduce a halogen onto the final heterocyclic system, although it also shows the potential for halogen exchange under certain reaction conditions. For cross-coupling reactions, bromo-substituted analogues are often preferred over their chloro counterparts due to their higher reactivity. mdpi.com

Microwave-Irradiation Mediated Synthetic Methods for Brominated Pyrido[2,3-d]pyrimidines

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The synthesis of pyrido[2,3-d]pyrimidine derivatives, including brominated analogues, has benefited from this technology.

Microwave irradiation can be effectively used in the final steps of synthesizing substituted pyrido[2,3-d]pyrimidines. For example, a novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines utilized microwave irradiation for the cyclization and rearrangement steps, achieving high yields. Multicomponent reactions under microwave heating provide a rapid and efficient one-pot synthesis of multifunctionalized pyrido[2,3-d]pyrimidines. rsc.org These methods often involve the cyclocondensation of α,β-unsaturated esters, amidine systems, and active methylene compounds. While not always directly yielding a bromo-substituted product, these efficient methods can be adapted by using brominated starting materials to quickly generate libraries of brominated pyrido[2,3-d]pyrimidine compounds.

Derivatization from 6-Bromo-4-chloropyrido[2,3-d]pyrimidine

The presence of multiple, differentially reactive halogen atoms on the pyrido[2,3-d]pyrimidine core, such as in 6-bromo-4-chloropyrido[2,3-d]pyrimidine, allows for selective and sequential functionalization. The chlorine and bromine atoms can be targeted by different types of reactions, making such compounds valuable synthetic intermediates. bldpharm.combldpharm.com

Generally, in pyrimidine systems, the halogen at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than a halogen at the C2 position. nih.govstackexchange.com This increased reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. stackexchange.com Therefore, in a molecule like 6-bromo-4-chloropyrido[2,3-d]pyrimidine, the 4-chloro group can be selectively displaced by various nucleophiles (e.g., amines, alcohols, thiols) while leaving the 6-bromo group intact.

The remaining 6-bromo group can then be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which typically require a more reactive halide than chlorine. mdpi.com This orthogonal reactivity allows for the stepwise introduction of different substituents at the C4 and C6 positions, providing a powerful strategy for building molecular complexity.

Advanced Coupling and Derivatization Strategies Utilizing this compound as a Building Block

The 2-bromo substituent on the pyrido[2,3-d]pyrimidine scaffold is a key functional group that serves as a linchpin for introducing a wide array of substituents via modern cross-coupling methodologies.

Suzuki-Miyaura Cross-Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or boronic ester) with a halide or triflate, catalyzed by a palladium complex. libretexts.org this compound is an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base. mdpi.comnih.gov The choice of base, solvent, and ligand can significantly influence the reaction's efficiency. Common bases include potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and sodium carbonate (Na2CO3). mdpi.comnih.gov The solvent system is often a mixture of an organic solvent, like 1,4-dioxane (B91453) or toluene, and water. mdpi.comnih.gov

The Suzuki-Miyaura coupling is tolerant of a wide variety of functional groups on both the organoboron reagent and the bromo-substituted heterocycle, making it a highly valuable tool for late-stage functionalization in the synthesis of complex molecules and for the generation of compound libraries for drug discovery. mdpi.comnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

ComponentExample Reagents/ConditionsPurposeReference(s)
Catalyst Pd(PPh3)4, Pd2(dba)3Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) mdpi.comlibretexts.orgmdpi.com
Ligand PPh3, XPhosStabilizes and activates the palladium catalyst mdpi.com
Base K3PO4, K2CO3, Na2CO3Activates the organoboron reagent for transmetalation mdpi.comnih.gov
Solvent 1,4-Dioxane/Water, Toluene, DMFSolubilizes reactants and facilitates the reaction mdpi.com
Boron Reagent Arylboronic acids, Heteroarylboronic acidsProvides the carbon-based nucleophile for coupling mdpi.comnih.gov

Stille Cross-Coupling Reactions with Organostannanes

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org For a substrate like this compound, this reaction offers a robust method to introduce various sp²-hybridized carbon groups, such as vinyl and aryl moieties, at the C-2 position. wikipedia.org

The catalytic cycle of the Stille reaction involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound), forming a Pd(II) complex. wikipedia.org

Transmetalation: The organic group from the organostannane reagent (R-Sn(Alkyl)₃) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-organic complex. This step is often the rate-limiting step and can be accelerated by various additives. wikipedia.orgresearchgate.net

Reductive Elimination: The newly introduced organic group and the pyridopyrimidine moiety are eliminated from the palladium center, forming the C-C coupled product and regenerating the Pd(0) catalyst. wikipedia.org

A significant advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally stable to air and moisture. nrochemistry.com The reaction conditions are typically mild, making them compatible with complex molecular scaffolds. nrochemistry.com Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often used in non-polar aprotic solvents like toluene, dioxane, or DMF. The addition of co-catalytic amounts of copper(I) salts, such as CuI, has been shown to accelerate the reaction and improve selectivity in some cases. researchgate.net

While specific examples detailing the Stille coupling on this compound are not extensively documented in the provided literature, the reaction is widely applied to various bromo-azaheterocycles. The general protocol would involve reacting this compound with an appropriate organostannane, such as tributyl(vinyl)stannane or tributyl(phenyl)stannane, in the presence of a palladium catalyst.

Table 1: General Conditions for Stille Cross-Coupling

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Organostannane Aryl-SnBu₃, Alkenyl-SnBu₃ Nucleophilic partner (transfers R¹ group)
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ Facilitates the coupling reaction
Ligand PPh₃, AsPh₃, JackiePhos Stabilizes the catalyst and modulates reactivity researchgate.netnih.gov
Solvent Toluene, DMF, NMP Reaction medium
Additives LiCl, CuI Can accelerate transmetalation researchgate.netnrochemistry.com

| Temperature | 80-120 °C | Provides energy for the reaction to proceed |

Buchwald-Hartwig Amination Reactions for Nitrogen-Functionalized Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, a common motif in pharmaceuticals. It is particularly useful for functionalizing the this compound core with a diverse range of primary and secondary amines.

The reaction's success relies on a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered, electron-rich phosphine ligands like X-Phos enabling the coupling of a wide variety of substrates under milder conditions. wikipedia.orgnih.gov The base, typically a non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for deprotonating the amine or the intermediate palladium complex to facilitate the catalytic cycle. nih.govresearchgate.net

A systematic study on the Buchwald-Hartwig amination of a pivaloyl-protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine demonstrated the feasibility and optimization of this reaction. nih.gov Initial attempts with standard conditions were unsuccessful, highlighting the need for careful selection of the catalyst system. The optimal conditions were found using a combination of Pd₂(dba)₃ as the palladium source, X-Phos as the ligand, and LiHMDS as the base in toluene. nih.gov This system effectively coupled various substituted anilines to the 6-position of the pyridopyrimidine ring. This precedent strongly supports the applicability of the method for the 2-bromo isomer.

Table 2: Buchwald-Hartwig Amination of a Substituted 6-Bromo-pyrido[2,3-d]pyrimidine with p-Anisidine nih.gov

Catalyst (mol %) Ligand (mol %) Base (equiv.) Solvent Temp (°C) Yield (%)
Pd₂(dba)₃ (2) X-Phos (8) NaOt-Bu (1.2) Toluene 100 10
Pd₂(dba)₃ (2) X-Phos (8) NaOt-Bu (2.4) Toluene 100 12
Pd₂(dba)₃ (2) X-Phos (8) LiHMDS (1.2) Toluene 100 45

| Pd₂(dba)₃ (2) | X-Phos (8) | LiHMDS (2.4) | Toluene | 100 | 70 |

Data derived from the amination of pivaloyl-protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine with p-anisidine. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. In this reaction, a nucleophile attacks the ring, displacing a good leaving group, such as a halide. pearson.com The pyrido[2,3-d]pyrimidine ring system is sufficiently electron-deficient, due to the presence of the nitrogen atoms, to undergo SNAr reactions, particularly when activated by a good leaving group like bromine at the C-2 or C-4 position.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing pyrimidine ring helps to stabilize the negative charge of this intermediate.

Studies on the related 2,4-diazidopyrido[3,2-d]pyrimidine scaffold have provided significant insight into the regioselectivity and scope of SNAr reactions on pyridopyrimidines. mdpi.comresearchgate.net Research indicates that in systems with leaving groups at both C-2 and C-4, substitution often occurs preferentially at the C-4 position. mdpi.comwuxiapptec.com However, for a substrate like this compound, the reaction will proceed at the C-2 position. A wide variety of nucleophiles can be employed, including:

N-Nucleophiles: Amines (e.g., morpholine, piperidine)

S-Nucleophiles: Thiols (e.g., thiophenol, alkyl thiols)

O-Nucleophiles: Alcohols/alkoxides (e.g., methanol, ethanol)

These reactions are typically performed in a polar aprotic solvent like DMF or acetonitrile, often with a base such as K₂CO₃ or Et₃N to facilitate the reaction. mdpi.com

Table 3: Examples of SNAr Reactions on a Diazidopyrido[3,2-d]pyrimidine System mdpi.com

Nucleophile Base/Solvent Position of Substitution Product Type Yield (%)
4-Methylbenzenethiol K₂CO₃ / DMF C-4 4-Thio-substituted 57
Benzyl Mercaptan NEt₃ / DCM C-4 4-Thio-substituted 98
Morpholine K₂CO₃ / DMF C-4 4-Amino-substituted 85

These examples are from the related 2,4-diazidopyrido[3,2-d]pyrimidine system but illustrate the types of nucleophiles and conditions applicable to SNAr on the pyridopyrimidine core. mdpi.comresearchgate.net

Ring Transformations and Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a fascinating isomerization reaction observed in many nitrogen-containing heterocyclic systems, including pyrimidines. wikipedia.org The reaction involves the transposition of an endocyclic and an exocyclic heteroatom. wikipedia.org In the context of substituted pyrido[2,3-d]pyrimidines, this rearrangement typically occurs in derivatives containing an imino group adjacent to a ring nitrogen, such as a 2-iminopyridopyrimidine.

The classical mechanism for the Dimroth rearrangement, particularly under basic or aqueous conditions, proceeds through the following sequence:

Ring Opening: A nucleophile (often water or hydroxide) adds to the pyrimidine ring, leading to a hydrolytic cleavage of a C-N bond and formation of an open-chain intermediate. wikipedia.orgucl.ac.uk

Conformational Change: The open-chain intermediate undergoes bond rotation, reorienting the atoms.

Ring Closure: The terminal amino group of the intermediate attacks the carbonyl or imine function at the other end, leading to the formation of a new, rearranged heterocyclic ring. wikipedia.org

This rearrangement can be catalyzed by either acid or base. researchgate.net For example, a 1-alkyl-2-iminopyrimidine can rearrange to the thermodynamically more stable 2-alkylaminopyrimidine. wikipedia.org While a specific example of a Dimroth rearrangement on a this compound derivative is not detailed, if the bromo-group were first converted to an N-substituted imino functionality, the resulting compound would be a potential substrate for this type of transformation. The propensity for the rearrangement is influenced by substituents on the ring, with electron-withdrawing groups generally increasing the rate of reaction. ucl.ac.uk

Glycosylation Reactions for Nucleoside Analogues

Nucleoside analogues are a critical class of compounds in antiviral and anticancer therapy. The synthesis of nucleoside analogues based on the pyrido[2,3-d]pyrimidine scaffold involves the formation of a glycosidic bond between the heterocyclic base and a sugar moiety, typically a ribose or deoxyribose derivative. tandfonline.com

The glycosylation of pyrido[2,3-d]pyrimidine derivatives can be achieved through several methods, with the silylation method (a variation of the Hilbert-Johnson reaction) being a common and effective approach. nih.gov This method typically involves the following steps:

Silylation: The pyrido[2,3-d]pyrimidine base is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate. This step makes the heterocycle more soluble in nonpolar solvents and activates the ring nitrogen for glycosylation.

Coupling: The silylated base is then reacted with a protected sugar halide or acetate, such as 1-O-acetyl-2,3,5-O-benzoyl-β-D-ribofuranose. A Lewis acid catalyst (e.g., SnCl₄) is often used to promote the coupling reaction.

Deprotection: The protecting groups on the sugar moiety (e.g., benzoyl groups) are removed in a final step, commonly using a basic solution like sodium methoxide (B1231860) in methanol, to yield the final nucleoside. nih.gov

This process allows for the synthesis of novel N-nucleosides. tandfonline.com Furthermore, if the pyrido[2,3-d]pyrimidine core contains a thione group, S-glycosylation can also be achieved to furnish S-nucleoside analogues. tandfonline.com The stereochemistry of the resulting nucleoside (α or β anomer) is a critical aspect controlled by the reaction conditions and the nature of the sugar donor.

Structural Elucidation and Advanced Characterization Techniques for 2 Bromopyrido 2,3 D Pyrimidine Derivatives

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-Bromopyrido[2,3-d]pyrimidine derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile method for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to provide a detailed picture of the carbon-hydrogen framework of this compound derivatives. researchgate.netnih.gov

In ¹H NMR spectra of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the chemical shifts (δ) of protons provide valuable information about their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), with their exact positions influenced by the presence of substituents on the heterocyclic rings. For example, in one study, the aromatic protons of a series of pyrido[2,3-d]pyrimidine derivatives were observed as multiplets in the region of δ 7.08–7.95 ppm. nih.gov The coupling constants (J values) between adjacent protons reveal their connectivity and the dihedral angles between them, aiding in the assignment of specific isomers.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. In pyrido[2,3-d]pyrimidine derivatives, the carbon atoms of the fused heterocyclic rings typically appear in the range of δ 100-165 ppm. For example, the carbon atoms of the pyrimidine (B1678525) ring in a synthesized derivative were observed at chemical shifts of δ 161.1 and the aromatic carbons appeared between δ 100.6-161.1. niscpr.res.in The signals for carbonyl carbons, if present in a substituent, are characteristically found at even lower fields (δ 170-180 ppm). niscpr.res.in

A study on 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea provided a detailed analysis of its NMR spectra, which was crucial for confirming its structure. tandfonline.com The combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing unequivocal structural confirmation. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Pyrido[2,3-d]pyrimidine Derivative

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
11.60 (s, 1H)NH166.0, 160.9C=O, C=N
7.08–7.95 (m, 7H)Ar–H133.1, 132.8, 130.4, 129.9, 128.7, 128.4, 118.6Aromatic C
1.08–1.71 (m, 11H)Cyclohexyl-H116.3C≡N
81.61, 32.10, 25.35, 25.04, 23.72Cyclohexyl C

Data compiled from a study on bioactive pyrido[2,3-d]pyrimidine derivatives. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. vandanapublications.com In the context of this compound derivatives, FT-IR spectra provide characteristic absorption bands that confirm the presence of key structural features.

The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings typically appear in the region of 1400-1650 cm⁻¹. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. If the derivative contains other functional groups, such as amino (-NH₂), hydroxyl (-OH), or carbonyl (C=O) groups, their characteristic stretching vibrations will also be present in the spectrum. For example, N-H stretching vibrations usually appear as broad bands in the region of 3200-3500 cm⁻¹, while C=O stretching vibrations give rise to strong, sharp bands around 1650-1750 cm⁻¹. niscpr.res.in

A comprehensive review of the FT-IR spectra of pyrimidine derivatives highlights the significance of these spectral features in structural determination. vandanapublications.com For instance, the presence of a strong absorption band between 1650-1750 cm⁻¹ and 600-700 cm⁻¹ can indicate a cyclic amido C=O group and a C-S-C linkage in certain derivatives. niscpr.res.in

Table 2: Characteristic FT-IR Absorption Bands for Functional Groups in Pyrido[2,3-d]pyrimidine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3200 - 3500
C-H (aromatic)Stretching3000 - 3100
C=O (amide)Stretching1650 - 1750
C=N, C=C (aromatic)Stretching1400 - 1650
C-OStretching1000 - 1300
C-BrStretching500 - 700

Data compiled from general FT-IR correlation tables and studies on pyrimidine derivatives. niscpr.res.invandanapublications.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sapub.org In the analysis of this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While not as structurally detailed as NMR or MS, it can be a useful tool for characterizing conjugated systems like the pyrido[2,3-d]pyrimidine core.

Derivatives of this compound are expected to exhibit strong UV absorption due to the π-π* and n-π* electronic transitions within the aromatic rings. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the presence of various substituents. For example, a study on a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, showed a λ_max at 275 nm. nih.gov Changes in the substitution pattern on the pyrido[2,3-d]pyrimidine ring system will lead to shifts in the absorption maxima, providing indirect evidence for the success of a chemical modification.

X-ray Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution or in the gas phase, X-ray crystallography offers the unique ability to determine the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies for Molecular Conformation and Packing

In a study of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, single-crystal X-ray diffraction was used to determine its solid-state structure. tandfonline.com Such studies reveal the planarity of the fused ring system and the orientation of the various substituents. Furthermore, X-ray crystallography provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material and can have implications for its solubility and bioavailability.

The combination of these advanced characterization techniques provides a comprehensive and unambiguous picture of the structure of this compound derivatives, which is essential for the rational design and development of new molecules with desired properties.

Analysis of Intermolecular Interactions within Crystal Lattices

The crystal packing of this compound derivatives is stabilized by a network of diverse intermolecular interactions. These non-covalent forces, though individually weak, collectively dictate the supramolecular assembly. Key interactions observed in the crystal structures of these compounds include hydrogen bonds, halogen bonds, and π-π stacking interactions.

The presence of the bromine atom on the pyridopyrimidine core also introduces the possibility of halogen bonding, an interaction where the halogen atom acts as an electrophilic species. While not explicitly detailed as the primary interaction in all studied derivatives, its potential contribution to the crystal packing should be considered, especially in concert with other weak interactions like C-H···π contacts. The interplay of these forces creates a robust three-dimensional network that defines the crystal's stability and properties.

Table 1: Key Intermolecular Interactions in a this compound Derivative

Interaction TypeDonorAcceptorDescription
Hydrogen BondN-H (urea)N (pyrimidine)Links the urea (B33335) and pyridopyrimidine moieties.
Hydrogen BondN-H (urea)O (carbonyl)Forms dimers and extended chains.
C-H···OC-H (aromatic)O (ether)Contributes to the overall packing efficiency.
C-H···FC-H (aromatic)F (difluorophenyl)Weak interactions involving the fluorine substituents.
π-π StackingPyridopyrimidine ringPhenyl ringOffset stacking interactions between aromatic systems.

This table is a representative summary based on typical interactions observed in related structures and the specific findings for 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantitative Interaction Assessment

To quantitatively dissect the contributions of various intermolecular contacts to the crystal packing, Hirshfeld surface analysis and the associated 2D fingerprint plots are invaluable tools. nih.govacs.orgresearchgate.net The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, color-coded to highlight intermolecular distances shorter or longer than the van der Waals radii.

For the aforementioned derivative of this compound, Hirshfeld surface analysis was employed to gain a deeper understanding of the intermolecular interactions. The analysis provides a visual and numerical breakdown of the close contacts between neighboring molecules.

The 2D fingerprint plot is derived from the Hirshfeld surface and presents a summary of all intermolecular contacts in the crystal. researchgate.net It plots the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The relative contributions of different types of interactions to the total Hirshfeld surface area can be calculated from these plots, offering a quantitative measure of their importance in the crystal packing.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative

Contact TypeContribution (%)Description
H···H25.5Represents the most significant contribution, arising from the numerous hydrogen atoms on the molecular surface.
C···H/H···C17.6Indicates the presence of C-H···π interactions and other van der Waals contacts involving carbon and hydrogen.
O···H/H···O14.8Highlights the importance of hydrogen bonds involving oxygen atoms of the urea and ether functionalities.
F···H/H···F12.1Corresponds to the interactions involving the fluorine atoms of the difluorophenyl group.
N···H/H···N8.7Quantifies the contribution of hydrogen bonds involving nitrogen atoms.
Br···H/H···Br7.9Shows the presence of contacts involving the bromine atom, which can include halogen bonding and other van der Waals interactions.
Other13.4Includes contributions from other less frequent contacts such as C···C, C···N, etc.

The data in this table is based on the findings for 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea and serves as a representative example.

The spikes in the 2D fingerprint plot provide characteristic signatures for specific interaction types. For instance, the sharp spikes are indicative of strong hydrogen bonds, while more diffuse features correspond to weaker van der Waals contacts. The quantitative data derived from this analysis confirms the qualitative observations from the crystal structure determination, providing a comprehensive picture of the forces at play in the supramolecular assembly of this compound derivatives.

Theoretical and Computational Investigations of 2 Bromopyrido 2,3 D Pyrimidine Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of pyridopyrimidine derivatives. dergipark.org.triiste.org Calculations are often performed using specific functionals, such as B3LYP, combined with various basis sets like 6-311++G(d,p) or 6-31+G*, to model the system accurately. researchgate.netdoaj.orgresearchgate.net These methods are instrumental in determining the optimized molecular geometry and predicting spectroscopic data.

Geometry Optimization and Conformational Analysis

For instance, in a study on a derivative, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl) urea (B33335), molecular mechanics force field (MMF) was initially used to explore conformations, followed by DFT for geometry optimization, which successfully identified four relatively stable conformers. bohrium.com This highlights the utility of computational methods in conformational analysis.

Table 1: Selected Optimized Geometrical Parameters for a Pyrido[2,3-d]pyrimidine (B1209978) Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-BrData not available for the specific compound
C-N (pyrimidine)Data not available for the specific compound
C-N (pyridine)Data not available for the specific compound
N-C-N (pyrimidine)Data not available for the specific compound
C-N-C (pyridine)Data not available for the specific compound
Dihedral Angle (Pyrido-pyrimidine)Data not available for the specific compound

Note: Specific geometrical parameters for 2-Bromopyrido[2,3-d]pyrimidine were not available in the searched literature. The table serves as a template for data that would be obtained from such a study.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are also extensively used to predict and interpret the spectroscopic properties of molecules. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared with experimental data, aid in the structural elucidation of the compound. For similar pyrimidine (B1678525) derivatives, calculated NMR spectra have shown good correlation with experimental findings. doaj.org

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies (wavenumbers) of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, specific functional groups and their interactions within the molecule can be identified.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the UV-Visible absorption spectra. doaj.org This analysis provides information about the electronic structure and the wavelengths at which the molecule absorbs light, which is related to its color and photochemical properties. The calculated maximum absorption wavelength (λ_max) can be compared with experimental results. doaj.org

Table 2: Predicted Spectroscopic Data for a Pyrido[2,3-d]pyrimidine System

Spectroscopic TechniquePredicted Value
¹H NMR (ppm)Data not available for the specific compound
¹³C NMR (ppm)Data not available for the specific compound
IR (cm⁻¹)Data not available for the specific compound
UV-Vis (λ_max, nm)Data not available for the specific compound

Note: Specific predicted spectroscopic data for this compound were not available in the searched literature. The table illustrates the type of data generated from these computational studies.

Quantum Chemical Studies on Reactivity and Electronic Effects

Quantum chemical calculations provide valuable insights into the reactivity and electronic nature of this compound. These studies help in understanding how the molecule interacts with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov In related pyrido[2,3-d]pyrimidine derivatives, HOMO-LUMO analysis has been used to understand charge transfer within the molecule and predict its chemical activity. bohrium.comresearchgate.net

Table 3: Frontier Molecular Orbital Energies for a Pyrido[2,3-d]pyrimidine System

ParameterEnergy (eV)
E_HOMOData not available for the specific compound
E_LUMOData not available for the specific compound
HOMO-LUMO GapData not available for the specific compound

Note: Specific HOMO-LUMO energy values for this compound were not available in the searched literature. This table is representative of the data obtained from such an analysis.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map illustrates regions of positive, negative, and neutral electrostatic potential.

Red regions indicate negative electrostatic potential, which are typically associated with lone pairs of electrons and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, which are usually found around hydrogen atoms and are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For derivatives of pyrido[2,3-d]pyrimidine, MEP analysis helps in understanding the regions of molecular interaction. bohrium.com

Analysis of Delocalization Indices

Delocalization indices are a measure of the number of electrons shared between two atomic basins, providing a quantitative description of electron delocalization in a molecule. This analysis goes beyond the simple Lewis structure representation and offers a more detailed picture of bonding and electronic communication within the molecule. For pyrido[2,3-d]pyrimidine systems, analyzing delocalization indices can shed light on the aromaticity of the fused rings and the extent of electron sharing, which influences the molecule's stability and reactivity. researchgate.net

Molecular Modeling and Docking Studies for Structure-Property Relationship Elucidation

Molecular modeling and docking simulations are pivotal in understanding how the structural features of this compound and its derivatives influence their biological activity. These studies allow for the prediction of binding affinities and modes of interaction with various enzymes and receptors, thereby elucidating structure-activity relationships (SAR).

For instance, molecular modeling techniques have been employed to investigate the interaction of this compound derivatives with specific biological targets. In the context of myotonic dystrophy type 1 (DM1), a genetic disorder, computational studies have explored the potential of small molecules to target the toxic RNA that causes the disease. A docking process was utilized to evaluate the binding of various compounds, including derivatives of this compound, to the target ncRNA. tesisenred.net Such studies are crucial for the de novo development of novel therapeutic agents. tesisenred.net

These computational approaches often involve creating a three-dimensional model of the target macromolecule and virtually screening libraries of compounds to identify potential binders. The insights gained from these docking studies guide the synthetic efforts towards molecules with optimized interactions and, consequently, improved biological efficacy.

Solvent Effects and Solution-Phase Computational Studies

The influence of the solvent environment on the conformational preferences, electronic properties, and reactivity of this compound is a critical aspect that can be effectively studied using computational methods. Solution-phase computational studies, often employing implicit or explicit solvent models, provide a more realistic representation of the molecule's behavior in a chemical or biological system.

These studies can predict how different solvents affect the tautomeric equilibria, dipole moments, and spectral properties of the molecule. Understanding these solvent effects is essential for optimizing reaction conditions for the synthesis of its derivatives and for interpreting experimental data obtained in solution. While specific computational studies focusing solely on the solvent effects of the parent this compound are not extensively detailed in the public domain, the methodologies are well-established in computational chemistry. These studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a polarizable continuum model (PCM) to simulate the bulk solvent environment.

Such computational investigations are invaluable for predicting the behavior of this compound in different media, which is fundamental for its application in both synthetic chemistry and as a scaffold in drug design.

Reactivity Profiles and Mechanistic Investigations of 2 Bromopyrido 2,3 D Pyrimidine

Nature of the Carbon-Bromine Bond in Reaction Pathways

The carbon-bromine (C-Br) bond at the 2-position of the pyrido[2,3-d]pyrimidine (B1209978) core is a key determinant of its reactivity. This bond is inherently polarized, with the bromine atom being more electronegative than the carbon atom, resulting in a partial positive charge on the carbon and a partial negative charge on the bromine. This polarization makes the carbon atom susceptible to nucleophilic attack and the bromine atom a good leaving group in various reactions.

Electrophilic and Nucleophilic Reactivity of the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine nucleus is an electron-deficient heterocyclic system, which primarily dictates its reactivity. The presence of four nitrogen atoms in the fused ring system significantly reduces the electron density of the carbon atoms. This inherent electron deficiency makes the pyrido[2,3-d]pyrimidine core generally unreactive towards electrophilic substitution. Electrophilic attack, if it occurs, would preferentially happen at the 5-position of the pyrimidine (B1678525) ring, but only when the ring is activated by strong electron-donating groups at the 2- and 4-positions. jocpr.com

Conversely, the electron-deficient nature of the ring system makes it highly susceptible to nucleophilic attack. Nucleophiles can react with the pyrido[2,3-d]pyrimidine core through several mechanisms, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. In the case of 2-bromopyrido[2,3-d]pyrimidine, the bromine atom at the 2-position serves as a leaving group, facilitating nucleophilic substitution at this position. The presence of electron-withdrawing groups on the nucleophile can further enhance the rate of these reactions.

Catalytic Reaction Mechanisms Involving this compound

Palladium-Catalyzed Reactions

Palladium catalysts are extensively used to functionalize this compound through various cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally proceeds through three key steps: libretexts.orgmdpi.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the Pd(II) center, displacing the bromide. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C coupled product. wikipedia.org

A variety of aryl and heteroaryl boronic acids have been successfully coupled with this compound derivatives using this methodology. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.org The mechanism is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to yield the aminated product. wikipedia.orgresearchgate.netlibretexts.org This method has been successfully applied to synthesize various aminopyrido[2,3-d]pyrimidine derivatives. ebi.ac.ukacs.org

The table below summarizes some examples of palladium-catalyzed reactions with this compound derivatives.

Reaction TypeCatalyst SystemSubstratesProduct TypeReference(s)
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidine, aryl/heteroaryl boronic acidsArylated pyrimidines mdpi.com
Buchwald-HartwigPd₂(dba)₃, (±)-BINAP, NaOBuᵗ2-bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexaneN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine chemspider.com
Buchwald-HartwigPd(OAc)₂, XPhos, t-BuONamethyl 2,6-dichloroisonicotinate, m-anisidineAminated pyridine (B92270) derivative researchgate.net

Other Transition Metal-Catalyzed Transformations

While palladium is the most common catalyst, other transition metals like nickel and copper have also been employed in cross-coupling reactions involving bromo-substituted pyridopyrimidines and related heterocycles.

Nickel-Catalyzed Reactions: Nickel catalysts can be a more cost-effective alternative to palladium for certain cross-coupling reactions. youtube.com They can catalyze the coupling of 2-chloropyridines with alkyl bromides and have been used for the homocoupling of aryl halides. nih.govnih.gov The mechanism of nickel-catalyzed cross-coupling is generally similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org Nickel catalysts have also been shown to be effective in cross-electrophile coupling reactions. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide another avenue for forming C-N and C-O bonds. While less common for this compound itself, the principles can be applied to related halo-heterocycles.

Stereochemical Aspects in Reactions of this compound Derivatives

The introduction of chiral centers into pyrido[2,3-d]pyrimidine derivatives is of significant interest for the development of new therapeutic agents. Stereochemistry can be introduced through several strategies:

Use of Chiral Substrates: Reacting this compound with a chiral nucleophile or coupling partner. For instance, the Buchwald-Hartwig amination with a chiral amine, such as (±)-trans-1,2-diaminocyclohexane, can lead to the formation of chiral products. chemspider.com

Use of Chiral Catalysts: Employing a chiral ligand in a transition metal-catalyzed reaction can induce enantioselectivity in the product.

Derivatization of a Pre-existing Chiral Center: Modifying a pyrido[2,3-d]pyrimidine derivative that already contains a stereocenter.

The stereochemical outcome of these reactions is crucial and often depends on the specific reaction conditions, the nature of the catalyst, and the substrates involved.

Mechanisms of Key Derivatization Reactions (e.g., Rearrangements, Couplings)

Beyond simple substitutions, this compound and its derivatives can undergo more complex transformations, including rearrangements and cascade reactions.

Rearrangement Reactions: The Dimroth rearrangement is a known transformation in certain condensed pyrimidine systems. nih.gov This type of rearrangement involves the opening of the pyrimidine ring followed by recyclization, leading to an isomeric heterocyclic system. While not extensively reported for this compound itself, the potential for such rearrangements under specific conditions (e.g., acidic or basic media) should be considered. nih.gov An unusual rearrangement has also been observed in the 8-substituted pyrido[2,3-d]pyrimidine series. acs.org

Cascade Reactions: A notable example is the palladium-catalyzed cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition. rsc.org This approach allows for the efficient synthesis of a wide range of pyrido[2,3-d]pyrimidines from readily available starting materials in a one-pot fashion. rsc.org Theoretical studies have also been conducted to elucidate the mechanism of multicomponent reactions for the formation of pyrido[2,3-d]pyrimidines, which can involve a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov

Applications of 2 Bromopyrido 2,3 D Pyrimidine As a Versatile Synthetic Building Block

Role in the Construction of Complex Polycyclic Heterocyclic Architectures

The inherent reactivity of the C-Br bond in 2-Bromopyrido[2,3-d]pyrimidine makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this bromo-substituted scaffold is an excellent substrate for such transformations. For instance, intramolecular Heck reactions can be envisioned where a suitably placed olefin on a side chain, introduced at another position of the pyridopyrimidine core, could cyclize onto the 2-position, leading to novel tricyclic and tetracyclic frameworks.

Furthermore, the bromine atom can be displaced by various nucleophiles to initiate cyclization cascades. For example, reaction with a binucleophilic reagent containing both a thiol and an amine could lead to the formation of thiazolo[3,2-a]pyrido[2,3-d]pyrimidinone derivatives. Similarly, condensation reactions with hydrazine (B178648) or its derivatives can pave the way for the synthesis of triazolo-fused pyridopyrimidines. These complex polycyclic structures are of significant interest in drug discovery as they allow for the exploration of three-dimensional chemical space, which can lead to improved potency and selectivity for biological targets. The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives often involves the cyclization of a functionalized pyrimidine (B1678525) precursor. nih.govbohrium.com The bromo-substituent on a pre-formed pyridopyrimidine offers a more direct route to diversification and the construction of these elaborate polycyclic systems.

Utilization as a Precursor for Diverse Chemical Libraries through Functionalization

The true power of this compound as a synthetic intermediate lies in its amenability to a wide range of functionalization reactions, making it a cornerstone for the generation of diverse chemical libraries for high-throughput screening. The bromine atom serves as a linchpin for introducing a variety of substituents at the 2-position, which is known to be a critical region for modulating the biological activity of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be readily coupled with a vast array of aryl and heteroaryl boronic acids or their esters to introduce diverse aromatic and heteroaromatic moieties. researchgate.netresearchgate.netnih.govharvard.edumdpi.com This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of the molecule. The general applicability of Suzuki reactions to bromo-pyridines and -pyrimidines is well-documented. researchgate.netresearchgate.netnih.gov

Buchwald-Hartwig Amination: The introduction of amino groups at the 2-position is a key transformation, as the resulting 2-aminopyrido[2,3-d]pyrimidines are often potent kinase inhibitors. The Buchwald-Hartwig amination provides a mild and efficient method for coupling this compound with a wide range of primary and secondary amines, including anilines and aliphatic amines. nih.govacs.orgresearchgate.netwikipedia.org This reaction has been successfully applied to the synthesis of 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine derivatives. acs.org

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities, which can serve as versatile handles for further transformations such as click chemistry or as part of the final pharmacophore. The coupling of terminal alkynes with this compound under palladium-copper catalysis is a feasible and attractive method for library diversification. youtube.com

Heck and Stille Couplings: These reactions offer additional avenues for C-C bond formation, allowing for the introduction of olefins and a variety of organotin-derived fragments, respectively. youtube.comresearchgate.net

The following table provides a summary of key functionalization reactions of this compound:

Reaction TypeCoupling PartnerResulting Functional GroupKey Features
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsAryl/HeteroarylBroad scope, high functional group tolerance.
Buchwald-HartwigPrimary/Secondary AminesSubstituted AminesCrucial for kinase inhibitor synthesis.
SonogashiraTerminal AlkynesAlkynesIntroduces a versatile functional handle.
HeckAlkenesAlkenylsForms C-C double bonds.
StilleOrganostannanesVarious organic fragmentsComplements other C-C bond forming reactions.

Development of Scaffold-Based Methodologies for Organic Synthesis

The concept of scaffold-based drug design relies on the use of a core molecular framework that is known to interact with a particular class of biological targets. The pyrido[2,3-d]pyrimidine scaffold is a prime example, with numerous derivatives reported as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3K). nih.govnih.govnih.govresearchgate.net

This compound is central to the development of scaffold-based synthetic methodologies. By starting with this common intermediate, chemists can rapidly generate a library of analogues where the diversification point is the 2-position. This allows for a systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. For instance, a research program aimed at developing novel CDK inhibitors could synthesize a library of 2-amino-substituted pyrido[2,3-d]pyrimidines from the bromo-precursor via Buchwald-Hartwig amination. nih.govacs.org The resulting compounds could then be screened for their inhibitory activity, and the data used to build a robust SAR model. This iterative process of synthesis and testing is a hallmark of modern drug discovery.

Potential in Material Science Research as a Modular Component

While the primary focus of pyrido[2,3-d]pyrimidine research has been in the life sciences, the structural and electronic properties of this heterocycle suggest potential applications in material science. The bromo-functionality of this compound makes it an attractive modular component for the synthesis of novel functional materials.

For example, polymerization of a di-functionalized pyrido[2,3-d]pyrimidine monomer, which could be derived from the bromo-precursor, could lead to novel conjugated polymers. These materials could exhibit interesting photophysical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The pyrimidine and pyridine (B92270) rings are known to influence the electronic properties of organic dyes and polymers. researchgate.netlsu.edu The ability to tune these properties through substitution at the 2-position makes this compound a promising starting point for the design of new materials. While direct examples are currently limited in the literature, the synthetic versatility of this compound opens up avenues for exploration in this area.

Exploration in Catalyst Development and Supramolecular Chemistry (if applicable based on structure)

The nitrogen atoms within the pyrido[2,3-d]pyrimidine scaffold possess lone pairs of electrons that can coordinate to metal centers. This suggests a potential role for derivatives of this compound as ligands in coordination chemistry and catalysis. wikipedia.org By functionalizing the 2-position with appropriate coordinating groups, it may be possible to create novel ligands with tailored steric and electronic properties. These ligands could then be used to prepare transition metal complexes with unique catalytic activities or photophysical properties. nih.govbenthamscience.comnih.gov

In the realm of supramolecular chemistry, the planar structure of the pyrido[2,3-d]pyrimidine core and its hydrogen bonding capabilities make it an interesting candidate for the construction of self-assembling systems. nih.govmdpi.comias.ac.in By introducing recognition motifs through functionalization of the bromo-group, it may be possible to program the self-assembly of these molecules into well-defined supramolecular architectures such as tapes, rosettes, or more complex structures. These organized assemblies could find applications in areas such as molecular electronics, sensing, and drug delivery. The exploration of this compound in these fields is still in its infancy, but the fundamental properties of the molecule suggest a rich and promising area for future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromopyrido[2,3-d]pyrimidine, and how are intermediates optimized for yield?

  • Methodological Answer : A common approach involves cyclization reactions using halogenated pyridine precursors. For example, functionalized 2-aminopyridines can react with brominated aldehydes under basic conditions (e.g., potassium phosphate in water at 100°C) to form the pyrido[2,3-d]pyrimidine scaffold . Optimization includes adjusting stoichiometry, reaction time, and purification via recrystallization (e.g., ethanol as a solvent for crystallizing intermediates) . Key intermediates like 2-bromo-3-aminopyridine (CAS 39856-58-1) are critical for introducing the bromo group .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential. For example, 1H^1H NMR of pyrido[2,3-d]pyrimidine derivatives typically shows distinct peaks for aromatic protons (δ 7.5–9.0 ppm) and NH groups (δ 10–12 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+^+ at m/z 215 for C9 _9H12 _{12}BrN3_3) . Infrared (IR) spectroscopy identifies C-Br stretches near 550–600 cm1 ^{-1} .

Q. What safety protocols are recommended for handling brominated pyrido-pyrimidines?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of volatile intermediates. Toxic byproducts (e.g., HBr gas) require neutralization with alkaline solutions. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can structural modifications at the 2-bromo position enhance biological activity in kinase inhibitors?

  • Methodological Answer : The bromo group serves as a leaving group for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties. For instance, replacing Br with aminophenyl groups improves binding to kinase active sites (e.g., FAK inhibitors). SAR studies show that electron-withdrawing substituents at the 4-position of the pyrido-pyrimidine core enhance potency . Computational docking (e.g., MOE software) guides rational design .

Q. What strategies resolve contradictions in reported cytotoxicity data for pyrido[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Variability often arises from assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin as a positive control) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7). Meta-analyses of IC50_{50} values from independent studies (e.g., comparing anti-CHK1 activity in vs. ) can identify outliers.

Q. How are computational methods applied to predict reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density functional theory (DFT) calculates charge distribution to identify electrophilic centers. For example, the C2 bromine atom exhibits a positive electrostatic potential, making it susceptible to attack by amines or thiols. Solvent effects (e.g., DMF vs. water) are modeled using polarizable continuum models (PCMs) .

Q. What role does the pyrido[2,3-d]pyrimidine scaffold play in microtubule-targeting anticancer agents?

  • Methodological Answer : The planar structure intercalates with tubulin, disrupting polymerization. Derivatives with 4-methoxybenzyl groups (e.g., from ) show enhanced binding to the colchicine site. In vitro assays (e.g., tubulin polymerization inhibition) combined with confocal microscopy visualize microtubule destabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.